Afeletecan hydrochloride

Catalog No.
S548593
CAS No.
215604-74-3
M.F
C45H50ClN7O11S
M. Wt
932.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Afeletecan hydrochloride

CAS Number

215604-74-3

Product Name

Afeletecan hydrochloride

IUPAC Name

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[(2S)-2-[[4-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate;hydrochloride

Molecular Formula

C45H50ClN7O11S

Molecular Weight

932.4 g/mol

InChI

InChI=1S/C45H49N7O11S.ClH/c1-6-45(30-17-33-35-25(15-24-9-7-8-10-31(24)49-35)19-52(33)40(56)29(30)20-60-43(45)58)63-41(57)34(22(2)3)51-39(55)32(16-27-18-46-21-47-27)50-44(64)48-26-11-13-28(14-12-26)62-42-37(54)38(59-5)36(53)23(4)61-42;/h7-15,17-18,21-23,32,34,36-38,42,53-54H,6,16,19-20H2,1-5H3,(H,46,47)(H,51,55)(H2,48,50,64);1H/t23-,32-,34-,36+,37-,38+,42+,45-;/m0./s1

InChI Key

XQWYWSHYKUJQDC-NZGUGFNHSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

20-O-(Nalpha-(4-(3-O-methylfucopyranosyloxy)phenylaminothiocarbonyl)histidylvalyl)camptothecin, 20-O-(Nalpha-(4-(3-O-methylfucopyranosyloxy)phenylaminothiocarbonyl)histidylvalyl)camptothecin hydrochloride, BAY 38-3441, BAY 383441, BAY 56-3722, BAY-38-3441, BAY-383441, BAY383441

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O.Cl

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)O[C@@H]8[C@H]([C@@H]([C@@H]([C@@H](O8)C)O)OC)O.Cl

Description

The exact mass of the compound Afeletecan hydrochloride is 895.32108 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

931.2977543 g/mol

Monoisotopic Mass

931.2977543 g/mol

Heavy Atom Count

65

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DTJ7VPW43J

Wikipedia

Afeletecan hydrochloride

Dates

Modify: 2023-07-15
1: Slingerland M, Gelderblom H. The fate of camptothecin glycoconjugate: report of a clinical hold during a phase II study of BAY 56-3722 (formerly BAY 38-3441), in patients with recurrent or metastatic colorectal cancer resistant/refractory to irinotecan. Invest New Drugs. 2012 Jun;30(3):1208-10. doi: 10.1007/s10637-011-9679-4. Epub 2011 May 6. PubMed PMID: 21547368; PubMed Central PMCID: PMC3348469.
2: Chen EX, Batist G, Siu LL, Bangash N, Maclean M, McIntosh L, Miller WH Jr, Oza AM, Lathia C, Petrenciuc O, Seymour L. Phase I and pharmacokinetic study of Bay 38-3441, a camptothecin glycoconjugate, administered as a 30-minute infusion daily for five days every 3 weeks in patients with advanced solid malignancies. Invest New Drugs. 2005 Oct;23(5):455-65. PubMed PMID: 16133797.
3: Mross K, Richly H, Schleucher N, Korfee S, Tewes M, Scheulen ME, Seeber S, Beinert T, Schweigert M, Sauer U, Unger C, Behringer D, Brendel E, Haase CG, Voliotis D, Strumberg D. A phase I clinical and pharmacokinetic study of the camptothecin glycoconjugate, BAY 38-3441, as a daily infusion in patients with advanced solid tumors. Ann Oncol. 2004 Aug;15(8):1284-94. PubMed PMID: 15277271.
4: Lerchen HG, Baumgarten J, von dem Bruch K, Lehmann TE, Sperzel M, Kempka G, Fiebig HH. Design and optimization of 20-O-linked camptothecin glycoconjugates as anticancer agents. J Med Chem. 2001 Nov 22;44(24):4186-95. PubMed PMID: 11708920.

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